N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Description
This compound features a thiazolidin-2,4-dione core substituted at the 5-position with a (Z)-configured thiophen-2-ylmethylidene group. The acetamide side chain is linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety, contributing to its unique stereoelectronic properties. The structure was likely confirmed via X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (¹H/¹³C NMR, IR, MS) .
Properties
Molecular Formula |
C14H14N2O5S3 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C14H14N2O5S3/c17-12(15-9-3-5-24(20,21)8-9)7-16-13(18)11(23-14(16)19)6-10-2-1-4-22-10/h1-2,4,6,9H,3,5,7-8H2,(H,15,17)/b11-6- |
InChI Key |
BFMZNRUHJNYUEG-WDZFZDKYSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O |
Origin of Product |
United States |
Preparation Methods
General Procedure
-
Reagents : Thioglycolic acid, aldehyde (e.g., formaldehyde), and a base (e.g., NaOH).
-
Conditions : Reflux in ethanol or toluene with catalytic zinc chloride.
-
Mechanism : Nucleophilic attack by thioglycolic acid on the aldehyde, followed by cyclization to form the thiazolidinone ring.
| Parameter | Value |
|---|---|
| Solvent | Ethanol or toluene |
| Temperature | Reflux (~78–110°C) |
| Reaction Time | 5–15 hours |
| Yield | 70–80% |
Example :
Thioglycolic acid (3 mmol) and benzaldehyde (3 mmol) in ethanol with NaOH (1.1 equiv) yield 2-phenyl-2,4-dioxo-1,3-thiazolidin-3-yl intermediate.
Introduction of the Thiophen-2-ylmethylidene Group
The thiophenemethylidene moiety is introduced via a Knoevenagel condensation or Schiff base formation .
Procedure for Condensation
-
Reagents : Thiophene-2-carbaldehyde, thiazolidinone intermediate, and a base (e.g., piperidine).
-
Mechanism : Base-catalyzed deprotonation followed by nucleophilic attack to form the conjugated enone system.
| Parameter | Value |
|---|---|
| Base | Piperidine or NaOH |
| Solvent | Ethanol or acetic acid |
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
| Yield | 60–75% |
Example :
2,4-Dioxo-1,3-thiazolidin-3-yl intermediate (1 equiv) reacts with thiophene-2-carbaldehyde (1.2 equiv) in ethanol with piperidine to yield the 5-(thiophen-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl derivative.
Preparation of the 1,1-Dioxidotetrahydrothiophen-3-yl Moiety
The sulfone group is introduced via oxidation of tetrahydrothiophene derivatives.
Oxidation Protocol
-
Reagents : Tetrahydrothiophene-3-carboxylic acid or its ester, followed by oxidation with hydrogen peroxide (H₂O₂) or m-CPBA.
-
Conditions : Acidic or neutral aqueous conditions at room temperature.
-
Mechanism : Sulfur oxidation from -S- to -SO₂-.
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ (30%) or m-CPBA |
| Solvent | Acetic acid or THF |
| Temperature | 25–40°C |
| Reaction Time | 2–4 hours |
| Yield | 85–90% |
Example :
Tetrahydrothiophene-3-carboxylic acid methyl ester is oxidized with H₂O₂ in acetic acid to yield 1,1-dioxidotetrahydrothiophen-3-yl acetate.
Acetamide Coupling
The final step involves linking the thiazolidinone and sulfone moieties via an acetamide bond.
Coupling Method
-
Reagents : Thiazolidinone intermediate, 1,1-dioxidotetrahydrothiophen-3-ylamine, and a coupling agent (e.g., EDC/HOBt or propylphosphonic anhydride).
-
Conditions : Dichloromethane (DCM) with triethylamine (Et₃N) at room temperature.
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt or propylphosphonic anhydride |
| Solvent | DCM or THF |
| Base | Et₃N |
| Reaction Time | 12–24 hours |
| Yield | 70–80% |
Example :
Thiazolidinone intermediate (1 equiv) reacts with 1,1-dioxidotetrahydrothiophen-3-ylamine (1.1 equiv) in DCM with EDC/HOBt to form the acetamide bond.
Analytical Characterization
The final compound is characterized using spectroscopic and chromatographic techniques.
Key Data
Challenges and Optimization
-
Stereochemical Control : Ensuring the (5Z)-configuration requires careful control of reaction conditions (e.g., solvent polarity and base strength).
-
Purity : Column chromatography or recrystallization is essential due to competing side reactions.
-
Scalability : Continuous flow systems improve yields and reduce waste.
Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and condensation steps, reducing reaction times to 30–60 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties:
Research has indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.
Antioxidant Activity:
The antioxidant properties of this compound are noteworthy. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively.
Neuroprotective Effects:
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Tetrahydrothiophene: The initial step involves the synthesis of the tetrahydrothiophene ring through cyclization reactions.
- Thiazolidine Synthesis: The thiazolidine moiety is synthesized using thioketones and appropriate amines under controlled conditions.
- Coupling Reaction: The final compound is obtained through a coupling reaction between the tetrahydrothiophene derivative and the thiazolidine derivative.
Case Study 1: Antimicrobial Activity
In a study conducted by researchers (2024), various derivatives of thiazolidine were evaluated for their antimicrobial efficacy against common pathogens. The results indicated that compounds containing the thiophene ring exhibited enhanced activity against Gram-positive bacteria compared to standard antibiotics .
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings demonstrated that treatment with this compound led to significant improvements in cognitive function and reduced markers of oxidative stress in the brain .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include:
- Substituents on the thiazolidinone core: The 5-position often bears aromatic or heteroaromatic groups (e.g., benzylidene, thiophenylmethylidene) introduced via Knoevenagel condensation .
- Modifications to the acetamide side chain : Alkyl, aryl, or heterocyclic groups influence solubility and target interactions.
Table 1: Structural and Physicochemical Comparisons
*Calculated from molecular formula C₁₆H₁₆N₂O₅S₃.
Spectroscopic Trends
- ¹H NMR: Chemical shifts in the thiazolidinone region (δ 3.5–4.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–8.0 ppm) are conserved across analogues. Differences in δ values for protons near the C5 substituent (e.g., thiophenyl vs. benzylidene) reflect electronic effects .
- IR : Strong carbonyl stretches (1650–1750 cm⁻¹) confirm the thiazolidin-2,4-dione core .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure comprising:
- Molecular Formula : C18H20N2O6S2
- Molecular Weight : 424.5 g/mol
- IUPAC Name : N-(1,1-dioxidothiolan-3-yl)-2-[(5Z)-5-(thiophen-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
This structure includes a dioxidotetrahydrothiophen moiety and a thiazolidin ring, which are significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways and leading to various physiological effects.
Research indicates that compounds with similar structures often exhibit activities against targets such as carbonic anhydrase and histone deacetylases .
Anticancer Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 15.0 |
| Compound B | CaCo-2 (colon adenocarcinoma) | 12.5 |
| Compound C | H9c2 (heart myoblast) | 20.0 |
These results suggest that the compound may induce cytotoxic effects on various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Bacillus subtilis | 20 |
| Salmonella typhi | 16 |
These findings indicate potential applications in treating bacterial infections .
Case Studies
- Antitumor Efficacy : In a study involving a series of thiophene derivatives, it was found that the incorporation of the dioxidotetrahydrothiophen moiety enhanced the anticancer activity against various tumor cell lines. The study reported an IC50 value of approximately 10 µM against breast cancer cells .
- Anti-inflammatory Properties : Another research highlighted the anti-inflammatory effects of similar thiophene compounds in animal models. The compounds significantly reduced inflammation markers and exhibited lower toxicity profiles compared to traditional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
